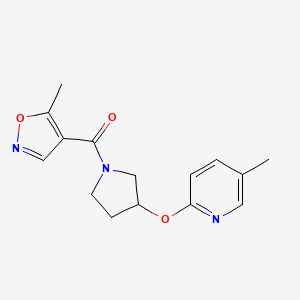
N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(p-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(p-tolyl)acetamide is a heterocyclic molecule that is part of a broader class of thiazole derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related thiazole and pyridine derivatives, which can provide insights into the general characteristics and behaviors of such compounds.
Synthesis Analysis
The synthesis of thiazolo[3,2-a]pyridine derivatives, which are structurally related to the compound of interest, has been reported using simple methods starting from 2-[N-(4-ethoxyphenyl)-acetamide-2-yl]-4,5-dihydro-4-thiazolinone . This suggests that similar synthetic strategies could potentially be applied to the synthesis of this compound. Additionally, the synthesis of 2-[2-(3-hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamide derivatives has been described, indicating the feasibility of incorporating both pyridine and thiazole moieties into acetamide derivatives .
Molecular Structure Analysis
The structure of related thiazole and pyridine derivatives has been established using analytical and spectral data, including elemental analysis, IR, ESI-MS, and NMR spectral data . These techniques are crucial for confirming the identity and purity of such compounds. Molecular docking studies have also been performed to understand the interaction between synthesized derivatives and target proteins, which can be indicative of the potential biological activity of the compound .
Chemical Reactions Analysis
While the specific chemical reactions of this compound are not detailed in the provided papers, the literature on related compounds suggests that thiazole and pyridine derivatives can participate in various chemical reactions. These reactions are often utilized to modify the structure and enhance the biological activity of the compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole and pyridine derivatives are typically characterized as part of the synthesis and structure-activity relationship (SAR) studies. The SAR of 2-[2-(3-hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamide derivatives has been reported, which includes an evaluation of their biological activities . Additionally, ADME parameters for synthesized compounds have been determined, providing information on their absorption, distribution, metabolism, and excretion profiles .
科学的研究の応用
Medicinal Chemistry Applications
- Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) Inhibition: One compound closely related to N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(p-tolyl)acetamide demonstrated potent and efficacious inhibition of PI3Kα and mTOR in vitro and in vivo. This indicates potential applications in cancer therapy and the treatment of diseases associated with dysregulated PI3K/mTOR signaling pathways Stec et al., 2011.
Organic Synthesis and Chemical Biology
- Heterocyclic Chemistry: Research has highlighted the versatility of compounds similar to this compound in synthesizing a variety of heterocycles, including thiazoles, pyridines, and other nitrogen-containing rings. These heterocycles have applications ranging from antifungal and insecticidal agents to potential anticancer properties, showcasing the chemical diversity and utility of this compound class in generating biologically active molecules Zhou Bing-se, 2013.
Safety and Hazards
特性
IUPAC Name |
2-(4-methylphenyl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-12-4-6-13(7-5-12)9-16(21)20-17-19-15(11-22-17)14-3-2-8-18-10-14/h2-8,10-11H,9H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMNFQAEEFJTLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

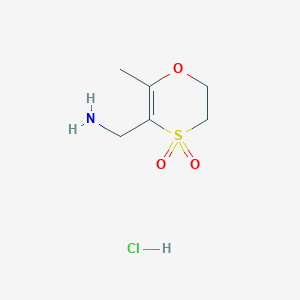
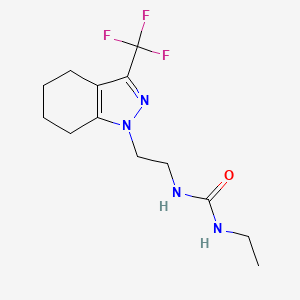
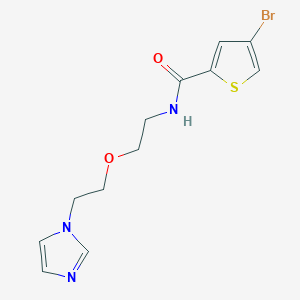


![N-Ethyl-N-[2-[(5-methyl-2-oxo-1H-pyridin-3-yl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2503750.png)
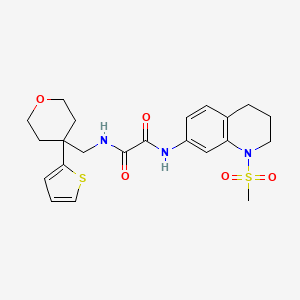
![3,3-dimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide](/img/structure/B2503752.png)
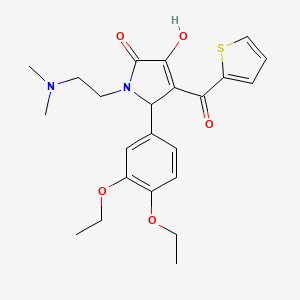
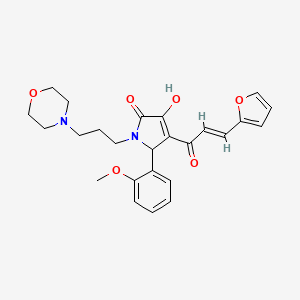
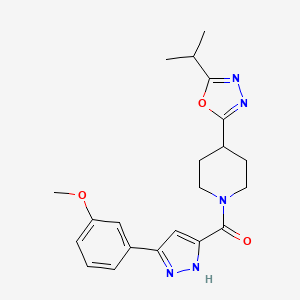

![N-tert-butyl-2,4,6-trimethyl-3-[methyl(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B2503759.png)
